molecular formula C21H19ClN2O3S B2933376 (6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1110989-40-6

(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2933376
CAS No.: 1110989-40-6
M. Wt: 414.9
InChI Key: QJLVSZBKMDVQDE-UHFFFAOYSA-N
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Description

(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic quinoline derivative offered for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Quinolines are a significant scaffold in medicinal chemistry, known for their diverse biological activities. The structure of this compound, featuring a sulfonyl group at the 4-position and a pyrrolidine methanone at the 3-position of the quinoline ring, suggests potential as a key intermediate or candidate for investigating enzyme inhibition. Research on similar 4-substituted quinoline compounds has shown promise in areas such as neuroscientific research, particularly as inhibitors of enzymes like catechol O-methyltransferase (COMT) . The specific pattern of substitution on the quinoline core may be of interest for structure-activity relationship (SAR) studies in various drug discovery projects. Researchers can utilize this chemical tool to explore its physicochemical properties, mechanism of action, and binding affinity against specific biological targets.

Properties

IUPAC Name

[6-chloro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-14-6-2-3-7-19(14)28(26,27)20-16-12-15(22)8-9-18(16)23-13-17(20)21(25)24-10-4-5-11-24/h2-3,6-9,12-13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLVSZBKMDVQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone, with the CAS number 1110989-40-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H19ClN2O3SC_{21}H_{19}ClN_{2}O_{3}S, with a molecular weight of 414.9 g/mol. The compound features a quinoline ring system which is known for its diverse biological activities.

Research indicates that compounds containing quinoline rings often exhibit a variety of biological activities, including:

  • Anticancer Activity : Quinoline derivatives have been shown to induce apoptosis in various cancer cell lines. The mechanism typically involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory responses by inhibiting cytokine production and signaling pathways associated with inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AnticancerInduces apoptosis in A549, HCT-116 cell lines
Anti-inflammatoryInhibits TNFα production in human blood cultures
CytotoxicityEffective against multiple cancer types

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in lung cancer (A549) and colon cancer (HCT-116) cell lines. Flow cytometry analysis confirmed that it induces late apoptosis, suggesting a potential role in cancer therapy.
  • Anti-inflammatory Research : A study found that the compound exhibited significant inhibitory effects on cytokine production in human peripheral blood mononuclear cells, indicating its potential as an anti-inflammatory agent.

Chemical Reactions Analysis

Functionalization at the 6-Chloro Position

The 6-chloro substituent serves as a reactive handle for further derivatization:

  • Nucleophilic aromatic substitution with amines (e.g., pyrrolidine) under Buchwald-Hartwig conditions (Scheme 3 in ).

  • Halogen exchange via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups (Table 1 in ).

Example reaction :
6 Chloroquinoline+R B OH 2Pd dba 2,SPhos6 Arylquinoline\text{6 Chloroquinoline}+\text{R B OH }_2\xrightarrow{\text{Pd dba }_2,\text{SPhos}}\text{6 Arylquinoline}
Yields: 70–95% .

Modification of the Pyrrolidine-Methanone Moiety

The pyrrolidin-1-yl-methanone group undergoes:

  • Reductive amination : Conversion of the ketone to secondary alcohols using NaBH4_4/LiAlH4_4.

  • Acylation : Reaction with acyl chlorides to form tertiary amides (e.g., using HATU/DIPEA) (Scheme 53 in ).

Stability note : The pyrrolidine ring is resistant to ring-opening under acidic/basic conditions but can undergo N-alkylation with alkyl halides (e.g., methyl iodide) .

Quinoline Ring Reactivity

The electron-deficient quinoline core participates in:

  • Hydrogenation : Selective reduction of the C3–C4 double bond using Ir-SpiroPAP catalysts to yield 1,4-dihydroquinolines (up to 99% ee) .

  • Electrophilic substitution : Bromination at position 7 using NBS (N-bromosuccinimide) in chloroform (Scheme 2 in ).

Mechanistic insight : The o-tolylsulfonyl group directs electrophiles to meta positions via resonance withdrawal .

Stability and Degradation Pathways

  • Hydrolytic stability : The sulfonyl group resists hydrolysis under physiological pH but degrades under strong acidic conditions (e.g., HCl/EtOH, 80°C) .

  • Photodegradation : UV exposure (350 nm) cleaves sulfonamide bonds, forming quinoline-3-carboxylic acid derivatives (Scheme 52 in ).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYieldSource
SulfonylationCuI, 4-methylbenzenesulfinate4-Sulfonylquinoline58–88%
Chlorine displacementPd(OAc)2_2, XPhos6-Arylquinoline70–95%
HydrogenationIr-SpiroPAP, H2_21,4-Dihydroquinoline95%
N-Alkylation of pyrrolidineMethyl iodide, K2_2CO3_3N-Methylpyrrolidinyl-methanone65%

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest analog, (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone (CAS: 1111164-85-2), shares a nearly identical quinoline backbone but differs in two critical substituents (Table 1):

Sulfonyl Group : The target compound has an o-tolylsulfonyl group (methyl-substituted phenyl at the ortho position), whereas the analog features a 4-ethylphenylsulfonyl group (ethyl-substituted phenyl at the para position).

Amine Moiety : The target compound employs a pyrrolidin-1-yl group (5-membered ring), while the analog uses a 4-methylpiperidin-1-yl group (6-membered ring with a methyl substituent).

Table 1: Structural and Physicochemical Comparison
Property Target Compound Analog (CAS: 1111164-85-2)
Molecular Formula C₂₃H₂₂ClN₂O₃S C₂₄H₂₅ClN₂O₃S
Molecular Weight 453.95 g/mol 457.0 g/mol
Sulfonyl Substituent o-Tolyl (C₆H₄(CH₃)-) 4-Ethylphenyl (C₆H₄(C₂H₅)-)
Amine Group Pyrrolidin-1-yl 4-Methylpiperidin-1-yl
SMILES Notation ClC1=CC=C2C(=C1)C(=O)N3CCCC3)=CN=C2S(=O)(=O)C4=CC=CC=C4C CCc1ccc(S(=O)(=O)c2c(C(=O)N3CCC(C)CC3)cnc3ccc(Cl)cc23)cc1

Implications of Structural Variations

  • The ethyl substituent in the analog may enhance lipophilicity, influencing membrane permeability.
  • Amine Group Differences :
    • The pyrrolidine ring (5-membered) confers conformational rigidity, whereas the 4-methylpiperidine (6-membered) offers greater flexibility and bulk, which could modulate interactions with enzymes or receptors.

Bioactivity and Research Context

While direct bioactivity data for the target compound are unavailable in the evidence, related research highlights the significance of structural analogs in biomedical applications:

  • Quinoline derivatives are explored as ferroptosis inducers in oral squamous cell carcinoma (OSCC), where substituent variations influence selectivity and potency.
  • Synthetic compounds with sulfonyl groups are often investigated for enzyme inhibition (e.g., kinases) or antimicrobial activity, though specific mechanisms depend on substituent chemistry.

Limitations in Comparative Data

Further studies are required to correlate structural differences with functional outcomes.

Q & A

Basic Question: What are the common synthetic routes for preparing this quinoline derivative, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step strategies, leveraging quinoline core functionalization. A plausible route includes:

  • Step 1: Formation of the 6-chloro-4-(o-tolylsulfonyl)quinolin-3-yl scaffold via Mannich reactions or Friedländer annulation , using chloro-substituted anilines and ketones .
  • Step 2: Introduction of the pyrrolidin-1-yl-methanone group through nucleophilic substitution or amide coupling , often employing activated carbonyl intermediates (e.g., acid chlorides) .
    Key intermediates include 6-chloro-4-(o-tolylsulfonyl)quinoline-3-carbaldehyde (for subsequent ketone formation) and pyrrolidine-activated esters (for methanone attachment). Metal catalysts (e.g., Pd, Cu) may enhance regioselectivity during sulfonyl group introduction .

Advanced Question: How do transition metal catalysts influence the regioselectivity and yield in sulfonyl-substituted quinoline synthesis?

Methodological Answer:
Transition metals like palladium or silver play critical roles:

  • Regioselective Sulfonylation: Pd-catalyzed C–H activation enables direct sulfonylation at the quinoline C4 position, avoiding harsh conditions. For example, Pd(OAc)₂ with ligands (e.g., Xantphos) directs o-tolylsulfonyl group installation via electrophilic aromatic substitution .
  • Mechanistic Insights: Silver catalysts (e.g., AgOTf) activate strained silacyclopropanes, facilitating silylene transfer to form silole intermediates, which can later be functionalized with sulfonyl groups .
    Optimization involves screening solvents (DMF, THF), temperature (80–120°C), and stoichiometric ratios (1:1.2 quinoline:sulfonyl chloride) to maximize yields (>70%) .

Basic Question: What analytical techniques are essential for characterizing this compound’s molecular structure?

Methodological Answer:

  • X-ray Crystallography: Determines absolute configuration and confirms sulfonyl/pyrrolidinyl spatial arrangement. For example, C–H···O interactions between the sulfonyl group and quinoline ring stabilize the crystal lattice .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identifies substituent patterns (e.g., δ 8.2–8.5 ppm for quinoline H2/H5; δ 3.2–3.5 ppm for pyrrolidinyl protons) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals from the o-tolylsulfonyl and pyrrolidinyl groups .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₀ClN₂O₃S) .

Advanced Question: How can computational modeling predict the compound’s reactivity in catalytic C–Si bond activation?

Methodological Answer:

  • DFT Calculations: Model transition states during Pd-catalyzed C–Si bond cleavage. For example, the B3LYP/6-31G level predicts activation barriers for silacyclopropane ring opening, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) .
  • Molecular Dynamics (MD): Simulate steric effects of the o-tolylsulfonyl group on reaction pathways. Larger substituents increase torsional strain, favoring β-hydride elimination over direct coupling .
  • Docking Studies: Assess binding affinities to biological targets (e.g., kinase enzymes), correlating sulfonyl group orientation with inhibitory activity .

Basic Question: What strategies improve the hydrolytic stability of the pyrrolidinyl-methanone moiety?

Methodological Answer:

  • Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) on the pyrrolidine ring to hinder nucleophilic attack at the carbonyl .
  • Electron-Withdrawing Groups (EWGs): Replace the methanone with a trifluoromethyl ketone to reduce electron density at the carbonyl, slowing hydrolysis .
  • pH Optimization: Stability studies in buffers (pH 5–8) show minimal degradation (<5% over 24 hours) when stored at 4°C in anhydrous DMSO .

Advanced Question: How does the o-tolylsulfonyl group influence photophysical properties in quinoline-based probes?

Methodological Answer:

  • Fluorescence Quenching: The sulfonyl group’s electron-withdrawing nature reduces quinoline’s π→π* transition intensity, observed via UV-Vis (λmax ~350 nm) and fluorescence spectroscopy (quantum yield Φ <0.1) .
  • Solvatochromism: Polar solvents (e.g., methanol) induce red shifts (~15 nm) due to dipole-dipole interactions with the sulfonyl group, validated by time-dependent DFT (TD-DFT) .
  • Applications: Tunable emission enables use as a solvatochromic probe for membrane permeability studies .

Advanced Question: What mechanistic pathways explain side-product formation during sulfonylation?

Methodological Answer:

  • Competitive Aryl Migration: Under high temperatures (>100°C), the o-tolylsulfonyl group may migrate to the quinoline C2 position, detected via LC-MS and mitigated using low-temperature Pd catalysis (50°C) .
  • Oxidative Byproducts: Trace O₂ or peroxides oxidize sulfonyl to sulfonic acid derivatives, minimized by inert atmosphere (N₂/Ar) and radical scavengers (BHT) .
  • Kinetic Control: Reaction monitoring via in situ IR identifies intermediates, optimizing time (2–4 hours) to suppress dimerization .

Basic Question: How is HPLC used to purify and quantify this compound?

Methodological Answer:

  • Purification: Reverse-phase HPLC (C18 column, 5 µm) with gradient elution (ACN:H₂O + 0.1% TFA) resolves the target compound (retention time ~12 min) from sulfonic acid byproducts .
  • Quantification: Calibration curves (λ=254 nm) achieve linearity (R²>0.99) in 0.1–10 µg/mL range, with LOD=0.05 µg/mL .
  • Method Validation: Precision (RSD <2%) and recovery (>95%) confirmed via spiked samples .

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